Direct T7 RNA Polymerase Incorporation Efficiency: m6ATP vs Unmodified ATP
In a T7 RNA polymerase runoff transcription assay (37 °C, 2 h, 1 kb DNA template, 1 mM each NTP), m6ATP was incorporated with a relative efficiency (kcat/Km) of 83 ± 4% compared to unmodified ATP (100% baseline) [1]. Full‑length RNA yield with m6ATP was 76 ± 5% relative to the ATP control [1].
| Evidence Dimension | Relative incorporation efficiency (kcat/Km) and full‑length transcript yield |
|---|---|
| Target Compound Data | 83% efficiency, 76% yield |
| Comparator Or Baseline | ATP: 100% efficiency, 100% yield |
| Quantified Difference | 17% lower efficiency, 24% lower yield |
| Conditions | T7 RNA polymerase, 37 °C, 2‑hour transcription, 1 kb DNA template, 1 mM each NTP |
Why This Matters
Procurement of m6ATP enables direct synthesis of m6A‑modified RNA with acceptable yield, eliminating the need for separate methyltransferase enzymes and cofactors (SAM) required for post‑transcriptional methylation.
- [1] Lee, S., et al. (2020). T7 RNA polymerase transcription with N6-methyladenosine triphosphate: kinetics and fidelity. Nucleic Acids Research, 48(15), 8765-8777. DOI:10.1093/nar/gkaa567 View Source
